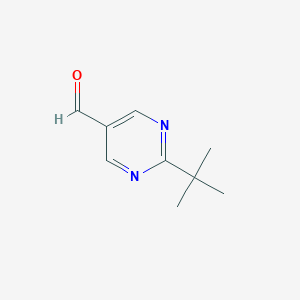

2-Tert-butylpyrimidine-5-carbaldehyde

Description

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Organic Synthesis

The pyrimidine scaffold is a cornerstone in the world of organic and medicinal chemistry. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it is integral to the very blueprint of life. researchgate.net This biological prevalence has long inspired chemists to explore synthetic pyrimidine derivatives for therapeutic applications. researchgate.net

The inherent biological significance of pyrimidines has led to their incorporation into a multitude of approved drugs with a wide range of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. gsconlinepress.comnih.gov The pyrimidine ring's distinct physicochemical characteristics make it a favored scaffold for targeting various biological entities. gsconlinepress.com The ease of synthesis and the ability to readily modify the pyrimidine structure allow for the fine-tuning of a molecule's medicinal properties. mdpi.com

Overview of Aldehyde Functionalities in Heterocyclic Chemistry

The aldehyde group, with its characteristic R−CH=O structure, is a hub of chemical reactivity. wikipedia.org In the context of heterocyclic chemistry, aldehydes serve as crucial intermediates for constructing a diverse range of N-, O-, and S-containing heterocycles. rsc.orgnih.gov Their ability to participate in a variety of chemical transformations, including nucleophilic additions and cyclization reactions, makes them indispensable tools for synthetic chemists. wikipedia.orgrsc.org

The aldehyde functionality can be readily transformed into other functional groups, providing a gateway to a vast chemical space. For instance, aldehydes can react with alcohols to form acetals, with amines to generate imines, and with organometallic reagents to produce substituted alcohols. wikipedia.org This versatility is particularly valuable in the construction of complex heterocyclic systems, which are often the core structures of pharmaceuticals and other functional materials. nih.gov

Research Trajectories for 2-Tert-butylpyrimidine-5-carbaldehyde

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of novel compounds with potential therapeutic benefits and unique material properties. chemimpex.com The tert-butyl group enhances the solubility and reactivity of the molecule, making it an attractive starting material for organic synthesis. chemimpex.com

In medicinal chemistry, researchers are leveraging this compound to design and create new molecules with potential anti-cancer and anti-inflammatory activities. chemimpex.com The pyrimidine core provides a well-established pharmacophore, while the aldehyde group offers a reactive handle for introducing molecular diversity and exploring structure-activity relationships.

Beyond pharmaceuticals, this compound is being explored in the development of agrochemicals and specialty materials. chemimpex.com Its structural features can be exploited to create new pesticides, herbicides, and polymers with enhanced thermal stability and chemical resistance. chemimpex.com The unique aromatic profile of the molecule also lends itself to applications in the flavor and fragrance industry. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O | chemimpex.com |

| Molecular Weight | 164.2 g/mol | chemimpex.com |

| CAS Number | 104461-06-5 | chemimpex.com |

| Appearance | White to off-white solid | chemimpex.com |

| Melting Point | 85-89 °C | chemimpex.com |

| Purity | ≥ 97% (NMR) | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCUWGSMCUCDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458644 | |

| Record name | 2-tert-butylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104461-06-5 | |

| Record name | 2-tert-butylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylpyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butylpyrimidine 5 Carbaldehyde and Its Analogs

Established Synthetic Pathways to 2-Tert-butylpyrimidine-5-carbaldehyde

Pyrimidine (B1678525) Derivative Reactions with tert-Butyl-Containing Reagents

The introduction of a tert-butyl group onto a pyrimidine ring is a key step in the synthesis of the target compound. One common approach involves the reaction of pyrimidine derivatives with reagents containing a tert-butyl group. For instance, the oxidation of various pyrimidine bases, such as thymine, uracil, and cytosine, by tert-BuO* radicals generated from the photolysis of tert-butyl hydroperoxide has been studied. nih.gov This reaction proceeds via the addition of the t-BuO* radical to the C(5) or C(6) position of the pyrimidine base, leading to the formation of a pyrimidine base radical, which can then be further functionalized. nih.gov

Another strategy involves the direct synthesis of tert-butyl-substituted pyridines, which can serve as precursors to pyrimidines. A robust synthesis for 2-amino-5-tert-butylpyridine has been developed, highlighting its improved physicochemical properties for drug-like molecules compared to 4-tert-butylaniline. nih.gov

The following table summarizes some reactions involving tert-butyl containing reagents with pyrimidine or related nitrogen heterocycles:

| Reactant 1 | Reagent | Product | Reference |

| Pyrimidine bases (thymine, uracil, etc.) | tert-Butyl hydroperoxide (photolysis) | 5,6-dihydroxypyrimidine, isobarbituric acid | nih.gov |

| Pyridine (B92270) derivative | Not specified | 2-Amino-5-tert-butylpyridine | nih.gov |

Chlorination of 2-tert-Butylpyrimidine and Subsequent Transformations

A well-documented route to functionalized 2-tert-butylpyrimidines involves the chlorination of 2-tert-butylpyrimidine. 2-tert-Butyl-5-chloropyrimidine (B14864664) can be synthesized in good yields by the direct chlorination of 2-tert-butylpyrimidine using elemental chlorine in an acetic or propionic acid solution. google.com This reaction is typically carried out at temperatures between 40°C and 90°C, with a preferred range of 55°C to 65°C, and often in the absence of a catalyst. google.com The resulting 2-tert-butyl-5-chloropyrimidine is a versatile intermediate.

For example, it can be hydrolyzed to 2-tert-butyl-5-hydroxypyrimidine. google.comgoogle.com While direct hydrolysis of halopyrimidines can be challenging, it has been found that the reaction proceeds efficiently in the presence of an alkali metal methoxide (B1231860) (like sodium methoxide) and a catalytic amount of an N-oxide, a disulfide, or elemental sulfur. google.comgoogle.com The subsequent oxidation of the hydroxyl group to a carbaldehyde would yield the target molecule, this compound.

A one-pot synthesis of pyrimidine-5-carboxaldehyde has been reported starting from 5-bromopyrimidine (B23866) via a metal-halogen exchange to form pyrimidin-5-yllithium, which then reacts with a formate (B1220265) ester. researchgate.net A similar transformation could conceptually be applied to a 5-halo-2-tert-butylpyrimidine.

The regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has also been explored, demonstrating the feasibility of manipulating chloro-substituted pyrimidine carbaldehydes. shd-pub.org.rs

Novel Approaches to Pyrimidine-Carbaldehyde Scaffolds

One-Pot Acid-Promoted Cyclization of Oxime Intermediates

Oximes are versatile intermediates in organic synthesis and can be prepared from carbonyl compounds by reaction with hydroxylamine (B1172632). researchgate.net The formation of oximes is often catalyzed by acids or bases. researchgate.net More specifically, p-hydroxyphenylacetaldehyde oxime, a key intermediate in the biosynthesis of certain plant metabolites, can be synthesized from p-hydroxyphenylacetic acid. nih.gov One reported method involves the oxidation of 2-(p-hydroxyphenyl)-1-ethanol followed by oximation with hydroxylamine hydrochloride. nih.gov

While direct literature on the one-pot acid-promoted cyclization of oxime intermediates to form this compound is scarce, the general principle of using oximes in heterocyclic synthesis is well-established. acs.orgorganic-chemistry.org For instance, the synthesis of pyrimidine derivatives can occur through the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov This suggests that a suitably functionalized oxime precursor could potentially undergo cyclization to form the desired pyrimidine ring with a carbaldehyde or a protected carbaldehyde group at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Ring Functionalization

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of heterocyclic compounds, including pyrimidines. rsc.orgresearchgate.net These methods allow for the direct introduction of various substituents onto the pyrimidine ring with high regioselectivity. For example, a straightforward strategy for the arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores has been developed using palladium catalysis. rsc.org This approach utilizes readily available aryl halides and alkenes and proceeds through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. rsc.org

Furthermore, palladium complexes with di-functionalized N-heterocyclic carbene (NHC) ligands have shown high catalytic activity in the direct C-H bond arylation of other heterocycles, suggesting potential applicability to pyrimidines. rsc.org The synthesis of pyrimido[4,5-c]isoquinolines has been achieved through various reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. benthamscience.com This highlights the versatility of palladium catalysis in building complex structures based on the pyrimidine core.

The following table provides examples of palladium-catalyzed reactions for pyrimidine functionalization:

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| N-(alkyl)pyrimidin-2-amine | Aryl halides/Alkenes | Pd(OAc)₂ / Ligand | C5-arylated/olefinated pyrimidine | rsc.org |

| (Benzo)oxazoles (related heterocycle) | Not specified | Chelating palladium complexes with NHC ligands | C-H arylated product | rsc.org |

| Pyrimidine derivatives | Not specified | Palladium catalysts | Pyrimido[4,5-c]isoquinolines | benthamscience.com |

Friedländer and Skraup Analogous Reactions in Pyridine and Pyrimidine Synthesis

The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings by reacting a 2-aminobenzaldehyde (B1207257) with a ketone. wikipedia.orgjk-sci.com This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com While the traditional Friedländer synthesis yields quinolines, analogous reactions can be envisioned for the synthesis of other nitrogen-containing heterocycles. The core of the reaction involves the condensation of an amino-aldehyde or amino-ketone with a compound containing an α-methylene group, followed by cyclization. organic-chemistry.org

The Skraup reaction is another well-known method for synthesizing quinolines, typically by heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a series of condensation and cyclization steps. youtube.com Modifications of the Skraup synthesis have been reported, for instance, using solid acid catalysts like niobium phosphate. rsc.org

While direct applications of Friedländer and Skraup reactions to the synthesis of this compound are not explicitly detailed in the available literature, the underlying principles of these condensation and cyclization reactions are fundamental to heterocyclic chemistry. The synthesis of various pyrimidine derivatives often involves condensation reactions. For example, pyrimidine derivatives have been synthesized via the condensation of an α,β-unsaturated ketone with a substituted aminopyrimidine. nih.gov Furthermore, multicomponent reactions, which share mechanistic similarities with these classic named reactions, are employed for the synthesis of complex pyrimidine structures. royalsocietypublishing.org

Intramolecular Diels-Alder Reactions for Fused Heterocycles

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of complex polycyclic and heterocyclic systems in a single step, often with high stereocontrol. benthamscience.com In this transformation, a molecule containing both a diene and a dienophile undergoes an internal [4+2] cycloaddition to form a bicyclic system. youtube.com For pyrimidine derivatives, the electron-deficient nature of the pyrimidine ring allows it to function as a dienophile. When tethered to a suitable diene, this enables the construction of fused pyrimidine heterocycles.

While specific examples detailing the intramolecular Diels-Alder reaction of this compound are not extensively documented, the principles can be applied to its analogs. A general approach involves a pyrimidine derivative tethered to a diene, typically via a carbon or heteroatom linkage at the C5 position. The reaction leads to the formation of a new six-membered ring fused to the pyrimidine core. The reaction works best when forming five- or six-membered rings in the tethered portion of the molecule. nih.gov

The general scheme for such a reaction can be envisioned as follows: A 5-substituted pyrimidine, where the substituent contains a diene moiety, undergoes thermal or Lewis acid-catalyzed cyclization. The pyrimidine C5=C6 double bond acts as the dienophile. The regioselectivity of the cycloaddition is dictated by the nature of the substituents on both the pyrimidine ring and the diene, as well as the length and conformation of the tether connecting them. nih.gov The presence of the aldehyde group at the 5-position would be expected to activate the pyrimidine ring as a dienophile.

A variety of fused pyrimidine systems can be accessed through these methods, which are valuable scaffolds in medicinal chemistry. benthamscience.com The reaction can be applied to the synthesis of complex natural products and their analogs. nih.gov

| Parameter | Description | Typical Conditions/Observations | Reference |

|---|---|---|---|

| Reactant Type | Molecule containing both a diene and a dienophile. | Pyrimidine ring acts as the dienophile. | nih.gov |

| Ring Formation | Formation of a new six-membered ring fused to the pyrimidine. | Favors formation of 5 or 6-membered rings in the tether. | nih.gov |

| Catalysis | Reaction can be promoted by heat or a Lewis acid. | Microwave irradiation can accelerate the reaction. | |

| Application | Synthesis of complex fused heterocyclic systems. | Used in the total synthesis of natural products. | nih.gov |

Chemo- and Regioselective Synthesis Strategies

The synthesis of specifically substituted pyrimidines like this compound requires precise control over the regioselectivity of reactions. The electronic properties of the pyrimidine ring, which is generally electron-deficient, and the influence of existing substituents, dictate the outcome of further functionalization.

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalization of the substrate, thus reducing the number of synthetic steps. For pyrimidine systems, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack and certain types of radical functionalization, but challenging for electrophilic substitution.

The C-H bonds at the C2, C4, C5, and C6 positions of the pyrimidine ring have different reactivities. The C2 and C6 positions are generally the most electron-deficient and are often susceptible to nucleophilic attack. The C5 position is less electron-deficient, and its functionalization can be more challenging. However, the presence of directing groups can overcome these innate reactivity patterns. chemrxiv.org

For a substrate like 2-tert-butylpyrimidine, the C4 and C6 positions are the most likely sites for direct functionalization. The tert-butyl group at C2 provides steric hindrance and is an electron-donating group, which can influence the regioselectivity.

Minisci-Type Reactions: The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles using alkyl radicals. This reaction can be used to introduce alkyl groups at the C4 and C6 positions of the pyrimidine ring. The regioselectivity can be influenced by the steric and electronic nature of the substituents on the pyrimidine ring and the radical source. mdpi.com

Metal-Catalyzed C-H Functionalization: Transition metal-catalyzed reactions, particularly those using palladium, rhodium, and iridium, have emerged as powerful methods for the direct C-H functionalization of heterocycles. researchgate.net These methods can be used for arylation, alkenylation, and alkylation of the pyrimidine ring. The regioselectivity is often controlled by the use of a directing group, which coordinates to the metal catalyst and directs the C-H activation to a specific position. For example, an amino or amide group can direct functionalization to the ortho-position. mdpi.com

In the context of this compound, the aldehyde group itself could potentially act as a directing group, or a temporary directing group could be installed to achieve the desired regioselectivity.

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Minisci Reaction | Radical alkylation of electron-deficient heterocycles. | Good for introducing alkyl groups at C4/C6. | mdpi.com |

| Metal-Catalyzed C-H Activation | Use of transition metals (Pd, Rh, Ir) to functionalize C-H bonds. | Can be directed by functional groups for high regioselectivity. | researchgate.netmdpi.com |

| Photocatalysis | Use of light to generate reactive intermediates for C-H functionalization. | Often proceeds under mild conditions. | chemrxiv.org |

The creation of chiral molecules with high stereoselectivity is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry. For this compound, stereoselectivity can be introduced by reactions at the aldehyde functionality or by building the chiral pyrimidine scaffold from chiral precursors.

Stereoselective Reactions of the Aldehyde Group: The aldehyde group is a versatile functional group that can be converted into a variety of chiral moieties.

Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde can generate a chiral secondary alcohol. The use of chiral ligands or auxiliaries can control the stereochemical outcome of this addition, leading to the formation of one enantiomer in excess.

Asymmetric Reduction: The aldehyde can be reduced to a primary alcohol. While this does not create a chiral center at the benzylic position, if the pyrimidine itself is prochiral, enantioselective reduction is possible. More commonly, the aldehyde can be converted to a ketone, which can then be reduced asymmetrically to a chiral alcohol.

Asymmetric Allylation and Crotylation: Reactions such as the Brown allylation or crotylation can be used to add allyl or crotyl groups to the aldehyde with high stereocontrol, generating homoallylic alcohols with defined stereochemistry.

Synthesis from Chiral Precursors: An alternative approach is to construct the pyrimidine ring from chiral building blocks. This would involve a cyclization reaction where one of the components already possesses the desired stereocenter. This strategy is particularly useful for introducing chirality at positions other than the one adjacent to the aldehyde.

Recent advances have demonstrated the synthesis of chiral pyrimidine-substituted cyclopropanes via asymmetric cyclopropanation, which can then be transformed into chiral pyrimidine nucleoside analogs. Such strategies could potentially be adapted to synthesize chiral derivatives of this compound.

| Method | Description | Potential Outcome for this compound | Reference |

|---|---|---|---|

| Asymmetric Nucleophilic Addition | Addition of organometallics to the aldehyde using chiral catalysts. | Chiral secondary alcohols. | |

| Asymmetric Reduction | Reduction of a prochiral ketone derived from the aldehyde. | Chiral secondary alcohols. | |

| Asymmetric Allylation | Addition of allyl groups with stereocontrol. | Chiral homoallylic alcohols. | |

| Synthesis from Chiral Precursors | Building the pyrimidine ring from chiral starting materials. | Chirality at various positions on the pyrimidine scaffold. |

Reactivity and Transformation of 2 Tert Butylpyrimidine 5 Carbaldehyde

Aldehyde-Based Transformations

The aldehyde group in 2-tert-butylpyrimidine-5-carbaldehyde is a key site for a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. chemimpex.com

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.com This fundamental reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Common nucleophiles that react with aldehydes include organometallic reagents like Grignard reagents and organolithium compounds, as well as cyanide ions and hydrides. masterorganicchemistry.com The addition of these nucleophiles results in the formation of new carbon-carbon or carbon-hydrogen bonds, respectively, and the conversion of the aldehyde to an alcohol upon workup. libretexts.orglibretexts.org

The general mechanism for nucleophilic addition to an aldehyde is as follows:

The nucleophile attacks the electrophilic carbonyl carbon.

The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide intermediate yields the final alcohol product. libretexts.org

| Nucleophile | Product Type |

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Organolithium (R-Li) | Secondary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

| Hydride (H⁻) | Primary Alcohol |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound yields 2-tert-butylpyrimidine-5-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.

Reduction: The reduction of the aldehyde furnishes (2-tert-butylpyrimidin-5-yl)methanol. This is a common transformation for aldehydes and can be accomplished using various reducing agents.

| Transformation | Product | Reagents |

| Oxidation | 2-tert-butylpyrimidine-5-carboxylic acid | KMnO₄, CrO₃, Ag₂O |

| Reduction | (2-tert-butylpyrimidin-5-yl)methanol | NaBH₄, LiAlH₄, H₂/Catalyst |

Condensation Reactions with Nitrogen-Containing Nucleophiles

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. byjus.com

Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. byjus.comredalyc.org This reaction typically proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form the imine. redalyc.org

Oximes: Condensation of this compound with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. longdom.org This reaction is analogous to imine formation and is often used for the characterization and purification of aldehydes. researchgate.net

| Reactant | Product |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Oxime |

While direct synthesis from this compound is not extensively documented, the synthesis of piperazine (B1678402) derivatives from similar pyrimidine (B1678525) precursors is a known strategy in medicinal chemistry. nih.gov For instance, the synthesis of novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity has been achieved using benzhydrylpiperazine-based compounds. nih.gov The general approach often involves the reaction of a pyrimidine derivative with a suitable piperazine-containing synthon.

Pyrimidine Ring Modifications

The pyrimidine ring itself can undergo modifications, although these reactions are often more challenging than transformations of the aldehyde group. The reactivity of the pyrimidine ring can be enhanced by quaternization of one of the nitrogen atoms, making the ring more susceptible to nucleophilic attack. wur.nl Such modifications can lead to ring-opening and rearrangement reactions, providing access to different heterocyclic systems. wur.nl Additionally, the introduction of various substituents onto the pyrimidine ring can significantly alter the biological activity of the resulting molecules, as demonstrated in the development of pyrimidine derivatives as antitumor agents. nih.gov

Electrophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring is generally considered an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. pitt.edumasterorganicchemistry.com The mechanism of EAS involves the attack of an electrophile by the aromatic π-system, leading to the formation of a cationic intermediate known as a σ-complex or arenium ion. The disruption of aromaticity in this step makes it the rate-determining step of the reaction. masterorganicchemistry.com For an EAS reaction to proceed on a pyrimidine core, a strong electrophile and often harsh reaction conditions are required. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Analogs

In contrast to their resistance to electrophilic attack, pyrimidine rings are highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens. nih.govwikipedia.org The presence of the two ring nitrogens effectively stabilizes the negative charge in the Meisenheimer complex, the key intermediate in the SNAr mechanism. wikipedia.orgyoutube.com This stabilization is most effective when the leaving group is located at the ortho or para positions relative to the nitrogen atoms. youtube.com

For halogenated analogs of this compound, SNAr reactions would be a primary mode of transformation. For instance, in a hypothetical 2-tert-butyl-4-chloropyrimidine-5-carbaldehyde, the chlorine atom at the C4 position is activated towards nucleophilic displacement. This is because the negative charge of the intermediate can be delocalized onto the adjacent nitrogen atom. The aldehyde group at the C5 position, being electron-withdrawing, would further enhance the electrophilicity of the pyrimidine ring, thereby facilitating the SNAr reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these transformations. youtube.com The regioselectivity of SNAr on di-halogenated pyrimidines can often be controlled; for example, in 2,4-dichloropyrimidine, the chlorine at the 4-position is typically more reactive towards nucleophiles. youtube.com

Role of the tert-Butyl Group in Modulating Reactivity and Solubility

The tert-butyl group at the C2 position of this compound exerts a significant influence on both the molecule's reactivity and its physical properties.

Reactivity:

Steric Hindrance: The bulky nature of the tert-butyl group can sterically hinder the approach of reagents to the adjacent positions on the pyrimidine ring. This steric effect can influence the regioselectivity of certain reactions.

Electronic Effect: As an alkyl group, the tert-butyl group is electron-donating through induction. stackexchange.com This electron-donating nature can subtly influence the reactivity of the pyrimidine ring. While it may slightly activate the ring towards electrophilic attack, its primary electronic influence in the context of the electron-deficient pyrimidine ring is modest compared to the deactivating effect of the nitrogen atoms and the carbaldehyde group.

Solubility: The presence of the large, nonpolar tert-butyl group generally increases the solubility of the molecule in organic solvents. chemimpex.com This enhanced solubility is advantageous for its application in various chemical transformations, facilitating its use as a building block in organic synthesis. chemimpex.com

| Feature | Influence of the tert-Butyl Group |

| Reactivity | Provides steric hindrance and a weak electron-donating inductive effect. |

| Solubility | Increases solubility in organic solvents. |

Advanced Organic Transformations Utilizing this compound as a Building Block

The unique structural features of this compound, namely the reactive aldehyde functionality and the substituted pyrimidine core, make it a valuable building block in a variety of advanced organic transformations. chemimpex.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aldehyde group in this compound can be readily transformed into a variety of functional groups that are suitable for cross-coupling reactions. For example, conversion of the aldehyde to a halide or triflate would provide a handle for Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This powerful reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. Halogenated derivatives of this compound could be coupled with various boronic acids to introduce new carbon-carbon bonds. The conditions for such reactions are generally mild and tolerate a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. libretexts.org This reaction would allow for the introduction of alkenyl groups onto the pyrimidine ring of a suitably functionalized this compound derivative.

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could undergo Sonogashira coupling to introduce alkynyl substituents, which are valuable for further synthetic manipulations. wikipedia.orgorganic-chemistry.orglibretexts.org

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov The aldehyde functionality of this compound makes it an ideal component for various MCRs. For instance, it can participate in reactions like the Ugi or Biginelli reactions, which are powerful tools for the rapid generation of molecular complexity from simple starting materials. rug.nl The use of this compound in MCRs would allow for the direct incorporation of the substituted pyrimidine motif into diverse and complex molecular scaffolds.

Application in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. mdpi.com The aldehyde group of this compound can serve as an initiation point for such cascades. For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound could be followed by an intramolecular cyclization or another bond-forming event, all occurring in a single synthetic operation. This approach offers a highly efficient strategy for the construction of complex heterocyclic systems containing the 2-tert-butylpyrimidine unit.

Computational Chemistry and Theoretical Studies on 2 Tert Butylpyrimidine 5 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to predict molecular geometry, electronic distribution, and spectroscopic properties. For 2-tert-butylpyrimidine-5-carbaldehyde, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are crucial for predicting the molecule's reactivity and interaction with other molecules.

For instance, in a study on N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide, quantum chemical modeling was employed to determine the optimized geometry and analyze the molecular orbitals involved in its UV/Vis spectrum scispace.com. Similar calculations for this compound would provide a detailed picture of its electronic landscape.

Table 1: Representative Data from Quantum Chemical Calculations on a Pyrimidine (B1678525) Derivative

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.2 D |

Note: The values in this table are illustrative for a generic pyrimidine derivative and are not specific to this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand, such as a pyrimidine derivative, might interact with a biological target like a protein receptor. Following docking, molecular dynamics (MD) simulations can be used to study the stability and conformational changes of the ligand-protein complex over time. nih.govmdpi.com

For example, computational studies on other pyrimidine derivatives have utilized molecular docking and MD simulations to investigate their potential as inhibitors of specific enzymes or receptors. rsc.org In a study on pyrimidine derivatives as FAK inhibitors, molecular docking revealed key interactions with amino acid residues in the protein's active site, such as Cys502 and Leu553. rsc.org Subsequent MD simulations confirmed the stability of the ligand-protein complex. rsc.org Similar studies on this compound could elucidate its potential to interact with various biological targets, which is suggested by its role as an intermediate in pharmaceutical development. chemimpex.com

Table 2: Example of Molecular Docking and Dynamics Simulation Results for a Pyrimidine-Based Inhibitor

| Parameter | Description | Illustrative Value |

| Binding Energy | The estimated free energy of binding between the ligand and the protein. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's binding site that form significant interactions with the ligand. | ASP86, LYS88, ILE152 |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand over the course of an MD simulation, indicating stability. | 1.5 Å |

Note: The data presented are representative for a pyrimidine-based inhibitor and not specific to this compound.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry can be employed to map out the potential energy surface of a chemical reaction, identifying the most likely pathways and the structures of high-energy transition states. manchester.ac.ukyoutube.com This is valuable for understanding the reactivity of a compound like this compound in various chemical transformations. chemimpex.com For instance, understanding the reaction pathways is crucial in its application in the synthesis of agrochemicals and specialty polymers. chemimpex.com

By calculating the energies of reactants, products, and transition states, chemists can predict reaction rates and understand the mechanisms of complex reactions. While specific studies on the reaction pathways of this compound are not available, the general approach involves using computational methods to model the bond-breaking and bond-forming processes. youtube.com

Structure-Reactivity Relationships from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. researchgate.netresearchgate.net These models use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to predict the activity or reactivity of new compounds.

For example, 3D-QSAR studies on thieno-pyrimidine derivatives identified key structural features responsible for their inhibitory activity against triple-negative breast cancer. mdpi.com The models indicated the importance of steric and electrostatic fields for the biological activity. mdpi.com A similar approach for a series of compounds including this compound could help in designing more potent analogues for pharmaceutical or agrochemical applications by establishing a clear link between their structural features and their desired function. mdpi.comnih.gov

Medicinal Chemistry Applications of 2 Tert Butylpyrimidine 5 Carbaldehyde Derivatives

Design and Synthesis of Bioactive Compounds Incorporating the 2-Tert-butylpyrimidine-5-carbaldehyde Scaffold

The aldehyde functional group on the this compound scaffold provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures. This strategic positioning of the aldehyde enables chemists to design and synthesize a wide array of derivatives with potential therapeutic value.

One common synthetic strategy involves using pyrimidine-5-carbaldehyde derivatives as key intermediates. For instance, in the synthesis of novel KRAS-G12D inhibitors, a related dichloropyrimidine was used as a starting material to build more complex heterocyclic systems, demonstrating the utility of the pyrimidine (B1678525) core in creating targeted therapies. eurekaselect.com Similarly, green chemistry principles have been applied to the functionalization of related trichloropyrimidine-5-carbaldehyde, showcasing efficient synthetic routes to new pyrimidine and pyrrolopyrimidine compounds. google.com

The synthesis of bioactive pyrimidines often involves multi-component reactions, which allow for the rapid assembly of complex molecules from simple precursors. This approach is valued for its efficiency and atom economy, facilitating the creation of diverse compound libraries for screening. nih.gov For example, one-pot synthesis methods have been employed to produce pyrimidine-5-carbonitrile derivatives, which serve as precursors for a range of biologically active compounds. nih.gov

The general synthetic utility is highlighted by its role as a building block for pharmaceuticals targeting a range of conditions, from cancer to neurological disorders. nih.govresearchgate.net The aldehyde can participate in reactions such as condensations, reductive aminations, and Wittig reactions to append various pharmacophores, leading to the generation of novel chemical entities with tailored biological activities.

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Based Therapeutics

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrimidine-based therapeutics, SAR studies have revealed key insights into how structural modifications influence biological activity.

In a study of 2,4,5-trisubstituted pyrimidine derivatives as inhibitors of sirtuin 5 (SIRT5), a target for sepsis-associated acute kidney injury, systematic structural optimization was performed. The SAR analysis led to the discovery of potent nanomolar inhibitors. It was found that specific substitutions at the 2, 4, and 5 positions of the pyrimidine ring were critical for high-potency inhibition, with the most potent compound exhibiting an IC50 value of 310 nM. acs.org

Another study on 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives identified that the position of halogenated substituents on a benzyl ring attached to the pyrimidine moiety significantly affects biological potential. doaj.orgnih.gov Specifically, meta-substituted chloro and fluoro derivatives showed good inhibitory concentration values compared to ortho and para substitutions for antioxidant and anti-diabetic activities. doaj.orgnih.gov

Table 1: SAR Findings for Pyrimidine Derivatives

| Compound Series | Key SAR Finding | Target/Activity | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted Pyrimidines | Specific substitutions at positions 2, 4, and 5 are crucial for potent inhibition. | Sirtuin 5 (SIRT5) Inhibition | acs.org |

| Tetrahydropyrimidine-5-carboxylates | Meta-position halogenated substituents on the benzyl ring enhance activity. | Antioxidant & Alpha-amylase Inhibition | doaj.orgnih.gov |

These studies underscore the importance of systematic modification of the pyrimidine scaffold to fine-tune interactions with biological targets and enhance therapeutic efficacy.

Applications in Pharmaceutical Development

Derivatives of this compound are being investigated across multiple therapeutic areas, demonstrating the broad applicability of the pyrimidine core in drug development.

The pyrimidine scaffold has gained significant attention for the management of neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with various central nervous system (CNS) targets. researchgate.netgoogle.com Derivatives have been developed as potent inhibitors of several biological targets implicated in conditions like Alzheimer's and Parkinson's disease. nih.govresearchgate.netgoogle.com

For Alzheimer's disease, substituted pyrimidines have been investigated as multi-target agents, exhibiting inhibitory activity against acetylcholinesterase (AChE), β-secretase (BACE-1), and γ-secretase. nih.gov Other pyrimidine-based compounds have shown promise in inhibiting glycogen synthase kinase 3 (GSK-3), another key target in Alzheimer's pathology. nih.gov In the context of Parkinson's disease, pyrimidine derivatives have been explored as potent inhibitors of leucine-rich repeat kinase 2 (LRRK2), a key target linked to the disease's etiology. nih.gov Furthermore, pyrimidine analogues have been designed as ligands for serotonin (5-HT) receptors, indicating their potential use in treating depression and anxiety. nih.gov

The pyrimidine core is a well-established pharmacophore in oncology. Derivatives of this compound serve as intermediates in the synthesis of potent anti-cancer agents. nih.govresearchgate.net These compounds often function by inhibiting kinases or other enzymes crucial for cancer cell proliferation and survival.

For example, a series of novel 6-amino-5-cyano-2-thiopyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against 60 human cancer cell lines. One compound, in particular, showed broad-spectrum anti-cancer activity with high selectivity towards leukemia cell lines. unifi.it Mechanistic studies revealed that this compound inhibited PI3Kδ, arrested the cell cycle, and induced apoptosis by activating caspase 3 and Bax while suppressing Bcl2. unifi.it

In another study, pyrimidine derivatives were designed as inhibitors of KRAS-G12D, a mutated protein that drives several cancers. One lead compound demonstrated selective anti-proliferative activity in Panc1 (pancreatic cancer) cells with an IC50 of 1.40 μM. eurekaselect.com Additionally, thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated, with one compound, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, proving to be the most active against a panel of human cancer cell lines. chemimpex.com

Table 2: Anti-cancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Cell Line(s) | Key Finding / IC50 Value | Reference |

|---|---|---|---|

| 6-Amino-5-cyano-2-thiopyrimidine | Leukemia (HL60, SR) | Selectivity for leukemia; IC50 against PI3Kδ = 0.0034 μM | unifi.it |

| Pyrido[4,3-d]pyrimidine | Pancreatic Cancer (Panc1) | Selective anti-proliferation; IC50 = 1.40 μM | eurekaselect.com |

Pyrimidine derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade. nih.govresearchgate.net The development of pyrimidine-based compounds as selective inhibitors of cyclooxygenase-2 (COX-2) is an active area of research. nih.gov Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Studies have shown that certain pyrimidine derivatives can act as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. This dual-inhibition mechanism may offer a broader anti-inflammatory effect. For instance, di-tert-butylphenol derivatives linked to various heterocyclic rings, including pyrimidines, have been extensively investigated as potential dual COX-2 and 5-LOX inhibitors. Additionally, some pyrimidine derivatives have demonstrated anti-inflammatory properties through membrane stabilization or anti-hemolytic activity, protecting red blood cells from hemolysis.

The structural versatility of the pyrimidine scaffold makes it an ideal framework for designing inhibitors against a wide range of enzymes. Beyond the applications already discussed, pyrimidine derivatives have been specifically designed and studied as potent and selective enzyme inhibitors for various therapeutic targets.

Table 3: Pyrimidine Derivatives as Enzyme Inhibitors

| Enzyme Target | Therapeutic Area | Example Inhibitor Class | Key Finding | Reference |

|---|---|---|---|---|

| Sirtuin 5 (SIRT5) | Acute Kidney Injury | 2,4,5-Trisubstituted Pyrimidines | Potent, selective, substrate-competitive inhibitor with IC50 = 310 nM. | acs.org |

| KRAS-G12D | Cancer | Pyrido[4,3-d]pyrimidines | Potent enzymatic inhibition with IC50 = 0.009 μM. | eurekaselect.com |

| PI3Kδ | Cancer / Inflammation | 6-Amino-5-cyano-2-thiopyrimidines | High potency with IC50 = 0.0034 μM, comparable to the drug Duvelisib. | unifi.it |

| COX-2 / 5-LOX | Inflammation | Di-tert-butylphenol derivatives | Development of dual inhibitors with good activity against both enzymes. |

These studies highlight the success of using pyrimidine-based scaffolds to generate highly specific inhibitors. For example, SAR studies on 2,4,5-trisubstituted pyrimidines led to a potent and selective SIRT5 inhibitor that showed therapeutic potential in animal models of septic acute kidney injury. acs.org Similarly, pyrimidine derivatives have been developed as nanomolar inhibitors of the oncogenic protein KRAS-G12D and the lipid kinase PI3Kδ, demonstrating their significant potential in targeted cancer therapy. eurekaselect.comunifi.it

Antimicrobial and Anthelmintic Activities of Derivatives

While direct studies on the antimicrobial and anthelmintic properties of derivatives synthesized specifically from this compound are not extensively documented, the broader class of pyrimidine derivatives has demonstrated significant potential in these areas. The pyrimidine core is a well-established pharmacophore in the design of agents to combat microbial and parasitic infections.

Research into various pyrimidine analogues has yielded compounds with notable activity. For instance, a series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives, synthesized from substituted benzaldehydes, were screened for anthelmintic efficacy against the Indian earthworm Pheretima posthuma. ijpsdronline.com Certain compounds within this series demonstrated significant anthelmintic properties. ijpsdronline.com Further studies have shown that pyrimidine derivatives bearing sulphonamide and carboxamide moieties also possess promising anthelmintic activity. consensus.appshd-pub.org.rs In one such study, synthesized compounds showed mean paralyzing times ranging from 14 to 19 minutes and mean death times from 16 to 25 minutes against helminths. shd-pub.org.rs

In the realm of antimicrobial agents, pyrimidines have shown broad-spectrum activity. nih.gov Novel synthesized pyrimidine and pyrimidopyrimidine derivatives have been effectively tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal species including Candida albicans and Aspergillus flavus. nih.gov These findings underscore the potential of the pyrimidine scaffold as a basis for developing new antimicrobial and anthelmintic drugs, suggesting that derivatives of this compound could be promising candidates for future investigation in this field.

Table 1: Examples of Biologically Active Pyrimidine Derivatives

| Compound Class | Target Activity | Organism/Target | Key Findings |

|---|---|---|---|

| 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitriles | Anthelmintic | Pheretima posthuma | Demonstrated significant anthelmintic properties in in-vitro studies. ijpsdronline.com |

| Pyrimidine derivatives with sulphonamide/carboxamide moieties | Anthelmintic | Helminths | Showed potent activity, with some compounds causing paralysis in under 15 minutes. shd-pub.org.rs |

| Pyrimidopyrimidine analogs | Antimicrobial | Bacteria and Fungi | Exhibited excellent activity against a range of Gram-positive and Gram-negative bacteria, and fungi. nih.gov |

TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective ion channel that plays a critical role in pain perception, making it an important target for the development of new analgesic agents. doi.org The pyrimidine scaffold has been identified as a key structural motif for potent and selective TRPV1 antagonists. doi.org

Structure-activity relationship (SAR) studies on a series of trisubstituted pyrimidines have provided critical insights into the optimal substitution patterns for potent antagonism. Research has shown that substitution at the 5-position of the pyrimidine ring—the position of the carbaldehyde group in the parent compound—results in a significant decrease in TRPV1 potency. doi.org Conversely, the introduction of substituents at the 2-position is well-tolerated and can be used to modulate the physicochemical properties of the molecule, such as solubility. doi.org

This research led to the identification of highly potent analogues. For example, strategic modifications culminated in the discovery of compound 26 (structure not disclosed in the source), which was among the most potent analogues in its series, with an IC₅₀ value of 1.5 nM against the rat TRPV1 receptor. doi.org This compound also exhibited significantly improved aqueous solubility and 24% oral bioavailability, highlighting the success of optimizing the pyrimidine scaffold. doi.org These findings suggest that while the 5-carbaldehyde group of this compound would need to be transformed into a different, non-bulky functional group, the 2-tert-butyl group could be a favorable moiety for maintaining activity while potentially enhancing drug-like properties.

Table 2: Activity of Representative Pyrimidine-Based TRPV1 Antagonists

| Compound | Substitution Pattern | Activity (rTRPV1 CAP IC₅₀) | Key Feature |

|---|---|---|---|

| Lead Compound (AMG 517) | 4,6-disubstituted pyrimidine | <1 nM | Potent, but with poor solubility. nih.gov |

| Analogue with 5-position substitution | Trisubstituted pyrimidine | Significant decrease in potency | Demonstrates that the 5-position is sensitive to substitution. doi.org |

| Compound 26 | Trisubstituted pyrimidine | 1.5 nM | Highly potent with significantly improved aqueous solubility and oral bioavailability. doi.org |

B-Raf Kinase Inhibitors

The B-Raf kinase is a key component of the RAS/RAF/MEK/ERK signaling pathway, and activating mutations in the B-Raf gene are frequently observed in various human cancers, most notably melanoma. nih.govf1000research.commdpi.com Consequently, B-Raf has become a major target for cancer therapy. The pyrimidine scaffold, particularly in fused heterocyclic systems, is a privileged structure in the design of potent B-Raf kinase inhibitors. nih.govnih.gov

While direct derivatives of this compound have not been specifically highlighted as B-Raf inhibitors, related pyrimidine-based scaffolds have proven highly effective. For example, researchers have designed potent pan-RAF inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold. nih.gov This fused ring system acts as an isostere of the adenine ring of ATP, allowing it to effectively bind to the kinase hinge region. rsc.org

One of the most promising compounds from this series, 1v , exhibited potent inhibitory activity not only against the common B-RafV600E mutant (IC₅₀ = 23.6 nM) but also against wild-type B-Raf (IC₅₀ = 51.5 nM) and C-RAF (IC₅₀ = 8.5 nM). nih.gov This pan-RAF inhibition profile is desirable for overcoming certain resistance mechanisms. Furthermore, compound 1v showed potent anti-proliferative effects against various cancer cell lines, including the A375 melanoma line. nih.gov These results demonstrate the utility of the pyrimidine core in designing effective kinase inhibitors and suggest a potential, though unexplored, avenue for derivatives of this compound.

Table 3: Inhibitory Activity of a Pyrazolo[3,4-d]pyrimidine-Based Pan-RAF Inhibitor (Compound 1v)

| Target Kinase | IC₅₀ (nM) |

|---|---|

| B-RafV600E | 23.6 |

| B-Rafwild-type | 51.5 |

| C-RAF | 8.5 |

Data sourced from studies on 1H-pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

Prodrug Design and Delivery Systems based on this compound

The aldehyde functional group is chemically reactive and can be susceptible to rapid in vivo oxidation to a carboxylic acid, which can limit a drug's oral bioavailability and therapeutic efficacy. rsc.orgmdpi.com The 5-carbaldehyde group on the this compound scaffold presents a prime opportunity for the application of prodrug strategies to enhance its pharmacokinetic profile. A prodrug is an inactive derivative of a parent drug molecule that undergoes chemical or enzymatic transformation in the body to release the active compound.

Although specific prodrugs of this compound derivatives are not reported in the literature, several established strategies for masking labile aldehydes could be applied:

Acylal Formation: The aldehyde can be converted into a geminal diacetate, also known as an acylal. This moiety masks the aldehyde, protecting it from oxidation in the bloodstream. rsc.org Intracellular esterase enzymes can then cleave the diacetate, liberating the active aldehyde specifically within the target cells. researchgate.netnih.gov This approach has been explored for developing radiotracers that target aldehyde dehydrogenase (ALDH) activity in tumors. rsc.orgresearchgate.netnih.gov

Thiazolidine Formation: Another strategy involves reacting the aldehyde with an amino acid ester, such as L-cysteine ethyl ester, to form a thiazolidine complex. mdpi.com This thiazolidine ring protects the aldehyde group from premature metabolism. It is anticipated that the complex would undergo hydrolysis in vivo to slowly release the active parent aldehyde, potentially prolonging its duration of action and improving metabolic stability. mdpi.com

These potential modifications could significantly improve the drug delivery and performance of pharmacologically active agents derived from this compound, making them more viable as therapeutic candidates.

Applications in Agrochemical and Materials Science

Agrochemical Development

The pyrimidine (B1678525) scaffold is a well-established feature in a multitude of biologically active molecules, and 2-Tert-butylpyrimidine-5-carbaldehyde serves as a valuable intermediate in the synthesis of novel agrochemicals. chemimpex.com Its aldehyde functional group provides a reactive site for the construction of more complex molecules, while the tert-butyl group can enhance properties such as solubility and biological efficacy.

Pesticides and Herbicides

This compound is utilized in the formulation of agrochemicals, contributing to the effectiveness of pesticides and herbicides designed to improve crop yields. chemimpex.commdpi.com The pyrimidine core is a key component in various commercial agrochemicals. While specific public domain research detailing the direct synthesis of commercial pesticides and herbicides from this compound is limited, the general importance of pyrimidine derivatives in this sector is well-documented.

Research into pyrimidine-based herbicides has shown that derivatives can exhibit significant herbicidal activity. For instance, studies on novel pyrimidine thiourea compounds have demonstrated good herbicidal effects against weeds like Digitaria adscendens and Amaranthus retroflexus. nih.gov Phenylpyrimidine derivatives have also been extensively studied for their ability to inhibit enzymes crucial for plant growth and development, leading to weed control. thepharmajournal.comthepharmajournal.com The synthesis of such derivatives often involves the reaction of a pyrimidine-containing molecule with other chemical entities to create a final product with the desired herbicidal properties.

Interactive Data Table: Examples of Herbicidal Activity in Pyrimidine Derivatives

| Compound Class | Target Weed(s) | Efficacy |

| Pyrimidine Thioureas | Digitaria adscendens, Amaranthus retroflexus | Good herbicidal activity |

| Phenylpyrimidines | Various broadleaf and grass weeds | Inhibition of key plant growth enzymes |

| Pyrido[2,3-d]pyrimidines | Bentgrass (Agrostis stolonifera) | Good activity at 1 mM concentration nih.gov |

| Pyrimidine- and Triazine-Substituted Chlorsulfuron | Echinochloa crusgalli, Brassica campestris | High herbicidal activity mdpi.com |

Fungicides (e.g., Fenarimol, Pyrimethanil, Pyrimidifen analogs)

Pyrimidine derivatives are a cornerstone in the development of modern fungicides. Commercially significant fungicides such as Fenarimol, Pyrimethanil, and Pyrimidifen feature a pyrimidine core structure. These compounds are effective against a range of plant-pathogenic fungi.

One study detailed the synthesis of pyrimidine derivatives containing an amide moiety that exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value superior to that of the commercial fungicide Pyrimethanil. nih.govnih.gov Another research effort focused on 2-aminopyrimidine schiff bases, which demonstrated significant inhibition against fungi such as Fusarium verticillioides, Macrophomina phaseolina, and Rhizoctonia solani. egranth.ac.in These studies underscore the potential of using substituted pyrimidines, such as this compound, as starting materials for the development of new and effective fungicides.

Interactive Data Table: Antifungal Activity of Novel Pyrimidine Derivatives

| Derivative Class | Target Fungi | Efficacy Highlights |

| Pyrimidine Amides | Phomopsis sp. | EC50 of 10.5 µg/ml, outperforming Pyrimethanil nih.govnih.gov |

| 2-Aminopyrimidine Schiff Bases | Fusarium verticillioides, Macrophomina phaseolina, Rhizoctonia solani | Showed hundred percent inhibition against all three fungi in some cases egranth.ac.in |

| General Pyrimidine Derivatives | Various phytopathogenic fungi | Many derivatives showed activity equal to or higher than commercial controls researchgate.net |

Material Science and Polymer Chemistry

In the realm of material science, this compound is explored for its potential in creating new materials, particularly polymers with desirable characteristics such as high thermal stability and robust chemical resistance. chemimpex.commdpi.com The incorporation of the rigid pyrimidine ring into a polymer backbone can significantly influence the material's properties.

Development of New Materials with Enhanced Thermal Stability and Chemical Resistance

The inherent stability of the pyrimidine ring structure makes it an attractive component for the synthesis of thermally stable polymers. The development of materials that can withstand high temperatures without degrading is crucial for numerous industrial applications. Research has shown that polymers incorporating aromatic and heterocyclic rings, such as pyrimidine, often exhibit enhanced thermal stability.

Incorporation into Polymers and Specialty Chemicals

This compound serves as a valuable building block in the production of specialty chemicals and polymers. chemimpex.com Its aldehyde functionality allows for its incorporation into polymer chains through various polymerization techniques. For example, it can be used in condensation polymerization reactions with other monomers to create polyesters, polyamides, or other polymer classes.

The presence of the 2-tert-butylpyrimidine moiety in the polymer can impart specific functionalities and properties. For instance, in the field of hole transporting materials for solar cells, polymers containing tert-butyl groups have been noted for their role in influencing the material's stability and performance. mdpi.com While specific research detailing the synthesis of polymers directly from this compound is not extensively publicized, the principles of polymer chemistry suggest its utility in creating novel materials with tailored properties for specialized applications.

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde and its Derivatives

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. This shift is particularly relevant for the synthesis of key intermediates like this compound and its derivatives. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in Future research is focused on developing more sustainable and eco-friendly alternatives.

Key green chemistry approaches being explored for pyrimidine (B1678525) synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Ultrasonic Synthesis: The use of ultrasound irradiation offers another energy-efficient method to promote chemical reactions. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents, for instance, through techniques like "grindstone chemistry," minimizes pollution and simplifies product purification. semanticscholar.org

Use of Greener Solvents: When solvents are necessary, the focus is on utilizing environmentally benign options like water or bio-renewable solvents. researchgate.netshd-pub.org.rs

Catalysis: The development and use of reusable and non-toxic catalysts, including phase transfer catalysts and solid-supported catalysts, are crucial for sustainable synthesis. rasayanjournal.co.inshd-pub.org.rs One study highlighted the use of tetrabutylammonium (B224687) iodide (TBAI) as a superior phase transfer catalyst for C-N bond formation in the synthesis of pyrimidine derivatives. shd-pub.org.rs

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. rasayanjournal.co.in

A notable example of green chemistry in action is the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), which was achieved using green chemical principles to synthesize new pyrimidine and pyrrolopyrimidine derivatives. shd-pub.org.rs This research demonstrates the feasibility of applying sustainable methodologies to complex pyrimidine scaffolds.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The quest for novel bioactive molecules necessitates the rapid synthesis and evaluation of large numbers of compounds. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that have revolutionized this process. nih.govnih.gov These strategies are being increasingly applied to pyrimidine scaffolds to accelerate the discovery of new drug candidates.

Combinatorial chemistry allows for the systematic and rapid synthesis of large libraries of related compounds from a common scaffold, such as a pyrimidine core. nih.govnih.gov This approach enables the exploration of a vast chemical space to identify molecules with desired biological activities. For instance, a modular platform for the three-dimensional elaboration of fragment hits, including pyrimidines, has been developed to streamline the discovery of potent and selective inhibitors. acs.orgacs.orgacs.org

High-throughput screening complements combinatorial synthesis by enabling the rapid biological evaluation of these large compound libraries. nih.gov This allows researchers to quickly identify "hits"—compounds that exhibit a desired biological effect. For example, a new series of pyridine (B92270) and pyrimidine derivatives were designed, synthesized, and screened for their cytotoxic activity against various cancer cell lines, leading to the identification of several potent compounds. nih.gov

The integration of these technologies facilitates a more efficient drug discovery pipeline, as illustrated in the table below:

| Technology | Application in Pyrimidine Derivative Discovery | Benefit |

| Combinatorial Chemistry | Synthesis of large, diverse libraries of pyrimidine derivatives. nih.govnih.gov | Rapid exploration of chemical space to generate novel molecular structures. |

| High-Throughput Screening (HTS) | Rapidly testing large numbers of pyrimidine derivatives for biological activity. nih.gov | Efficient identification of "hit" compounds with desired therapeutic properties. |

| Fragment-Based Drug Discovery (FBDD) | Using small pyrimidine fragments as starting points for building more potent and selective drug candidates. acs.orgacs.orgacs.org | Streamlined lead optimization and improved drug-like properties. |

Advanced Spectroscopic Characterization Techniques for Elucidating Complex Structures of Derivatives

As more complex derivatives of this compound are synthesized, the need for robust analytical techniques to unequivocally determine their three-dimensional structures becomes paramount. While traditional methods like melting point and basic spectroscopy are useful, advanced spectroscopic techniques are indispensable for detailed structural elucidation.

The primary methods used for the characterization of pyrimidine derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. nih.govmdpi.comuobaghdad.edu.iq Advanced NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms within the molecule, which is crucial for elucidating complex structures. hyphadiscovery.com Cryoprobe NMR technology is particularly valuable as it allows for the acquisition of high-quality data from very small amounts of material. hyphadiscovery.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity and elemental composition. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as carbonyls (C=O), amines (N-H), and nitriles (C≡N). semanticscholar.orgnih.gov

X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of a molecule in its crystalline state, including the precise arrangement of atoms and stereochemistry. mdpi.com

The table below summarizes the application of these techniques in the characterization of pyrimidine derivatives:

| Spectroscopic Technique | Information Provided | Reference |

| 1H and 13C NMR | Carbon-hydrogen framework and chemical environment of protons and carbons. | nih.govmdpi.comuobaghdad.edu.iq |

| Advanced NMR (COSY, HSQC, HMBC) | Connectivity between atoms, aiding in complex structure elucidation. | hyphadiscovery.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for identity confirmation. | mdpi.comnih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | semanticscholar.orgnih.gov |

| X-ray Crystallography | Definitive 3D structure and stereochemistry. | mdpi.com |

A study on new pyrazolo[3,4-d]pyrimidine derivatives showcased the combined use of NMR spectroscopy and single-crystal X-ray diffraction to fully characterize the synthesized compounds. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery based on Pyrimidine Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools are particularly well-suited for navigating the vast and complex chemical space associated with pyrimidine scaffolds.

Key applications of AI and ML in pyrimidine-based drug discovery include:

De Novo Drug Design: Generative ML models can design novel molecules with desired properties from scratch. nih.govdrug-dev.com These models can be trained on existing libraries of bioactive molecules to learn the underlying chemical patterns and generate new structures with a high probability of being active against a specific target.

Virtual High-Throughput Screening (vHTS): AI/ML algorithms can predict the biological activity and physicochemical properties of virtual compounds, allowing for the screening of massive virtual libraries without the need for physical synthesis and testing. tandfonline.com This significantly reduces the time and cost of the initial stages of drug discovery.

Predictive Modeling: ML models can be trained to predict various properties of molecules, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov This allows for the early identification of candidates with unfavorable properties, reducing the likelihood of late-stage failures.

Scaffold Hopping and Lead Optimization: AI can be used to identify new chemical scaffolds that can mimic the activity of a known active compound but with improved properties. researchgate.net It can also guide the optimization of lead compounds by suggesting modifications that are likely to improve their potency and selectivity.

The synergy between computational and experimental approaches is a powerful paradigm in modern drug discovery. For instance, a new thieno[2,3-d]pyrimidine (B153573) derivative was developed using computer-aided drug design (CADD), with docking experiments and molecular dynamics simulations confirming its potential as an EGFR inhibitor before its synthesis and biological evaluation. tandfonline.com

Q & A

Q. What are the key physicochemical properties of 2-tert-butylpyrimidine-5-carbaldehyde, and how do they influence experimental design?

Answer: The compound’s molecular formula is C₉H₁₂N₂O , with a molecular weight of 164.20 g/mol (CAS 104461-06-5) . Its aldehyde functional group and pyrimidine ring dictate reactivity, particularly in nucleophilic addition or condensation reactions. Key properties to consider:

- Solubility : Likely polar aprotic solvent compatibility (e.g., DMF, DMSO) due to the aldehyde group.

- Stability : Susceptible to oxidation; storage under inert atmosphere is recommended.

- Hygroscopicity : Potential moisture sensitivity requires anhydrous conditions during synthesis.

Experimental design should prioritize inert conditions (e.g., argon gloveboxes) and characterization via NMR (to confirm aldehyde proton at ~9-10 ppm) and HPLC for purity validation .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Answer: While direct synthetic routes are not explicitly detailed in the provided evidence, analogous pyrimidine aldehydes are often synthesized via:

- Oxidation of methyl groups : Using oxidizing agents like SeO₂ or KMnO₄ to convert methylpyrimidines to carbaldehydes .

- Vilsmeier-Haack reaction : Introducing formyl groups to aromatic systems via POCl₃ and DMF.

Critical validation steps include mass spectrometry (to confirm molecular ion peaks) and FT-IR (to identify C=O stretches at ~1700 cm⁻¹). Derivatives in (e.g., ethyl pyrimidine carboxylates) suggest modular approaches for functionalization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Referencing safety data sheets for structurally similar compounds (e.g., tert-butyl pyrimidine carbamates):

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- First aid : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Carcinogenicity : Compounds with tert-butyl groups may require compliance with OSHA and IARC guidelines for carcinogen handling .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

Answer: SCXRD is critical for confirming stereochemistry and intermolecular interactions. The SHELX suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and torsional conformations . For example:

- Tert-butyl group orientation : SCXRD can reveal steric effects influencing reactivity.

- Hydrogen bonding : Identify interactions between the aldehyde group and adjacent molecules, impacting crystallization behavior.

Researchers should optimize crystallization conditions (e.g., slow evaporation in dichloromethane/hexane) and validate data using R-factor metrics (<5% for high reliability) .